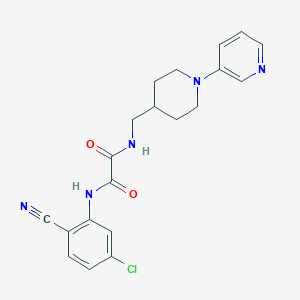
N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a cyanophenyl group, a pyridinyl group, and a piperidinyl group. These groups are connected by an oxalamide moiety. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions, while the oxalamide moiety could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the oxalamide could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Insecticidal Activity
One study focuses on the synthesis of pyridine derivatives with potential insecticidal properties against the cowpea aphid. The research explores the preparation of several pyridine derivatives, including structures that might be similar to or inspire the design of N1-(5-chloro-2-cyanophenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide. These compounds exhibited moderate to strong aphidicidal activities, indicating their potential application in agricultural pest control (E. A. Bakhite et al., 2014).
Reactions and Derivatives
Research on heterocycles containing nitrogen or sulfur demonstrated the synthesis of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine through reactions with various cyclic amines. This study highlights the chemical versatility and potential for creating novel compounds with tailored properties for specific applications (N. P. Solov’eva et al., 1993).
Antagonistic Properties
A study on the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor sheds light on the pharmacological potential of structurally related compounds. This research could provide insights into designing compounds with specific receptor targeting capabilities, relevant to therapeutic applications in neurology and psychiatry (J. Shim et al., 2002).
Polymerisation Catalysts
Research into palladium(II) complexes with N,N'-bidentate ligands, including structures that resemble the query compound, revealed their potential as catalysts for the polymerization of methyl methacrylate (MMA). This indicates applications in materials science, specifically in the synthesis of polymers with industrial applications (Sung-Hoon Kim et al., 2014).
Novel Drug Candidates
Research on sigma-1 receptor antagonists based on a pyrimidine scaffold, including compounds structurally related to the query molecule, suggests potential applications in treating neuropathic pain. This highlights the compound's relevance in medicinal chemistry and pharmacology for developing new therapeutic agents (Yu Lan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c21-16-4-3-15(11-22)18(10-16)25-20(28)19(27)24-12-14-5-8-26(9-6-14)17-2-1-7-23-13-17/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGYGODBZQXCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
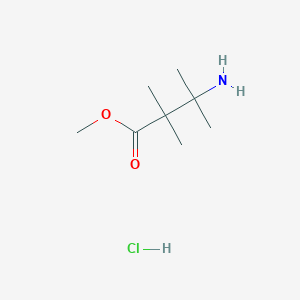
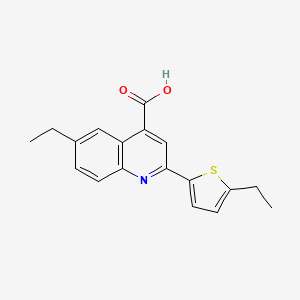
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(5-methylisoxazol-3-yl)oxalamide](/img/structure/B2708463.png)
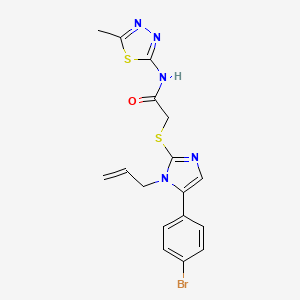
![N-(1H-benzo[d]imidazol-2-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamide](/img/structure/B2708466.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2708467.png)

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)
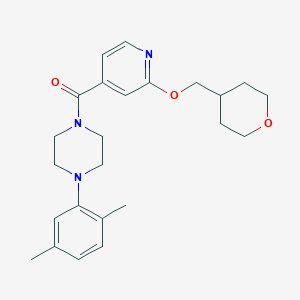
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)
![6-[(3-Methylcyclohexyl)oxy]hexanoic acid](/img/structure/B2708474.png)
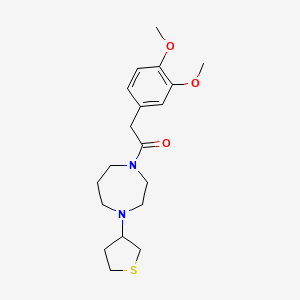
![Ethyl 6-bromo-2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2708479.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2708481.png)
